molecular formula C20H21N3O4S B2925336 N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851132-33-7

N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2925336
CAS RN: 851132-33-7
M. Wt: 399.47
InChI Key: CJPYRHSAJUGPGL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as DMSA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMSA has been studied for its ability to act as an antioxidant, an anti-inflammatory agent, and a neuroprotective agent.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide is a part of broader research efforts focusing on the synthesis and evaluation of various chemical derivatives with potential biological activities. Studies have demonstrated the synthesis of related compounds with significant biological activities, including anticonvulsant, antiprotozoal, antimicrobial, and antitubercular effects.

  • Anticonvulsant Activity : A study explored the anticonvulsant activity of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, highlighting the potential of imidazole-containing compounds in treating seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).

  • Antiprotozoal and Antimicrobial Activities : Another study reported on the synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, showing significant activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds displaying better activity than metronidazole (Pérez‐Villanueva et al., 2013).

  • Antimicrobial and Antitubercular Effects : Research on N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives highlighted their potential as antimicrobial and antitubercular agents, showing significant activity against Mycobacterium tuberculosis H37Rv strain (Ranjith et al., 2014).

Antioxidant and Neuroprotective Activities

  • Neuroprotective Potential : A study on Hyptis suaveolens methanol extract (HSME) illustrated its antioxidant and neuroprotective effects against oxidative stress-induced neurotoxicity, suggesting the protective role of plant-derived compounds in neuronal health (Ghaffari et al., 2014).

Synthesis Techniques and Characterization

  • Synthesis Methodologies : Research into the synthesis of related compounds, such as sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrates the diverse synthetic approaches employed in creating compounds with potential utility in biological applications (Watanabe et al., 2010).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-25-15-6-4-5-14(11-15)23-10-9-21-20(23)28-13-19(24)22-17-8-7-16(26-2)12-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPYRHSAJUGPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

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